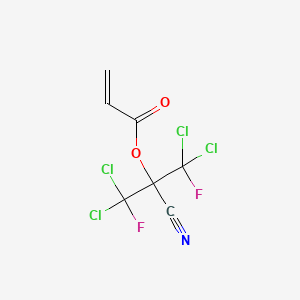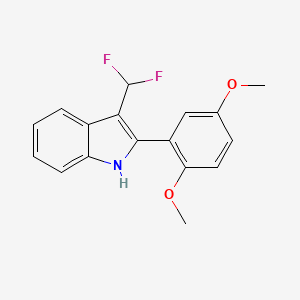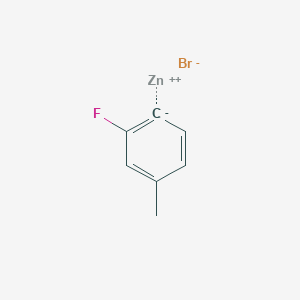![molecular formula C8H8Cl2N2O2S B12063996 Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- CAS No. 199938-55-1](/img/structure/B12063996.png)
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- is a chemical compound with the molecular formula C8H9ClN2O2S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of ethanimidamide with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanimidamide derivatives.
Applications De Recherche Scientifique
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanimidamide, N-[4-chloro-2-(trichloromethyl)phenyl]-2-propoxy-
- 2-chloro-N’-{[(4-chloroanilino)carbonyl]oxy}ethanimidamide
- 2,2,2-trichloro-N’-[(4-chlorophenyl)sulfonyl]ethanimidamide
Uniqueness
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
199938-55-1 |
|---|---|
Formule moléculaire |
C8H8Cl2N2O2S |
Poids moléculaire |
267.13 g/mol |
Nom IUPAC |
2-chloro-N'-(4-chlorophenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O2S/c9-5-8(11)12-15(13,14)7-3-1-6(10)2-4-7/h1-4H,5H2,(H2,11,12) |
Clé InChI |
QUZNYUVHBMIZCO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1S(=O)(=O)/N=C(/CCl)\N)Cl |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)N=C(CCl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12063927.png)


![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)



![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)



